molecular formula C22H22N4O B2917241 5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-00-2

5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2917241
CAS RN: 890629-00-2
M. Wt: 358.445
InChI Key: CGBVMCQDAXHNQK-UHFFFAOYSA-N
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Description

The compound “5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One such method involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy uses various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various techniques. For instance, the structure of similar compounds has been analyzed using computed 3D SD files .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives can be complex. For instance, the synthesis of certain derivatives involves oxidation reactions and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be determined using various techniques. For example, the molecular weight of similar compounds has been determined .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds within the pyrazolo[1,5-a]pyrimidin class, similar to the one , have been the subject of synthetic and structural analyses to understand their crystalline formation and potential for further chemical modification. A study on a closely related compound demonstrated its synthesis through chlorination and aminisation processes, highlighting its moderate anticancer activity. The crystal structure was defined, contributing to the knowledge base of chemical synthesis and molecular design (Lu Jiu-fu et al., 2015).

Pharmacological Potential

Derivatives of pyrazolo[1,5-a]pyrimidin have been designed as potent antagonists of the human A3 adenosine receptor (AR), indicating their significance in pharmacological research. Modifications at specific positions on the bicyclic scaffold, including the introduction of lipophilic groups and acyl and carbamoyl moieties, have shown to improve binding efficiency and selectivity towards this receptor, revealing potential therapeutic applications (L. Squarcialupi et al., 2013; L. Squarcialupi et al., 2016).

Fluorescence and Photophysical Properties

Research on pyrazolo[1,5-a]pyrimidines has extended into the development of functional fluorophores. The strategic use of N-heteroaryl aldehydes derived from these compounds facilitated the creation of novel fluorophores, showcasing their utility in detecting biologically or environmentally relevant species due to their significant fluorescence intensity and quantum yields (Juan C Castillo et al., 2018).

Antimicrobial and Antitumor Activities

Further chemical manipulations of pyrazolopyrimidin derivatives have led to the discovery of compounds with notable antimicrobial and antitumor activities. Such activities highlight the chemical versatility and potential therapeutic applications of these compounds in treating infections and cancer (A. Rahmouni et al., 2014; S. Riyadh, 2011).

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in various areas of research, particularly in medicinal chemistry. Future research may focus on developing new synthetic routes and exploring the potential applications of these compounds .

properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15(2)20-13-21(24-17-9-11-18(27-3)12-10-17)26-22(25-20)19(14-23-26)16-7-5-4-6-8-16/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBVMCQDAXHNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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